Bienvenue dans la boutique en ligne BenchChem!

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Lipophilicity Drug design Physicochemical profiling

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine (CAS 1421584-40-8) is a heterocyclic small molecule that integrates a 6-methylpyrimidine core, a piperazine linker, a sulfonyl bridge, and a 4-ethylphenoxyethyl terminus. It is classified within the methylpyrimidine-sulfonyl-piperazine chemotype, a scaffold explored for antibacterial, anthelmintic, and anti-inflammatory applications.

Molecular Formula C19H26N4O3S
Molecular Weight 390.5
CAS No. 1421584-40-8
Cat. No. B2365567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
CAS1421584-40-8
Molecular FormulaC19H26N4O3S
Molecular Weight390.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C
InChIInChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3
InChIKeyJPAIZWIYJABCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine (CAS 1421584-40-8): Structural & Physicochemical Baseline for Procurement Decisions


4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine (CAS 1421584-40-8) is a heterocyclic small molecule that integrates a 6-methylpyrimidine core, a piperazine linker, a sulfonyl bridge, and a 4-ethylphenoxyethyl terminus. It is classified within the methylpyrimidine-sulfonyl-piperazine chemotype, a scaffold explored for antibacterial, anthelmintic, and anti-inflammatory applications [1]. The compound is commercially available through Life Chemicals (catalog F6257-6318) in quantities from 2 µmol to 15 mg, with pricing ranging from $81.00 to $133.50 [2]. Computed properties include a molecular weight of 390.5 g mol⁻¹, topological polar surface area (TPSA) of 84 Ų, XLogP3 of 2.6, and 7 rotatable bonds [3]. These physicochemical descriptors differentiate it from closely related analogs and establish baseline parameters for scientific selection.

Why 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine Cannot Be Replaced by Off-the-Shelf Analogs


The methylpyrimidine-sulfonyl-piperazine family exhibits steep structure–activity relationships where minor modifications produce large shifts in biological readout [1]. Replacing the 6-methyl group on the pyrimidine ring with hydrogen (as in CAS 1351630‑71‑1) alters both the electron density of the heterocycle and the steric environment around the piperazine attachment point. Similarly, variation of the 4-ethyl substituent on the phenoxy ring (e.g., to 4‑methyl or unsubstituted phenyl) modulates lipophilicity and membrane permeability. The sulfonyl linker, compared with a carbonyl or methylene alternative, also affects metabolic stability and hydrogen‑bonding capacity. Consequently, generic interchange without quantitative justification risks compromising target engagement, selectivity, or pharmacokinetic profile, rendering the procurement of the exact CAS‑defined structure essential for reproducible research outcomes.

Quantitative Differentiation of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine from Closest Analogs


Lipophilicity (XLogP3) Comparison with the 2‑Pyrimidine Regioisomer

The target compound (CAS 1421584‑40‑8, 4‑(piperazin‑1‑yl)‑6‑methylpyrimidine regioisomer) displays a computed XLogP3 of 2.6 [1]. The 2‑pyrimidine regioisomer (CAS 1351630‑71‑1, 2‑{4‑[2‑(4‑ethylphenoxy)ethanesulfonyl]piperazin‑1‑yl}pyrimidine) has a different spatial arrangement of the nitrogen atoms within the pyrimidine ring, which alters the overall dipole moment and hydrogen‑bonding capability. Although a direct experimentally measured logP for this analog is not publicly available, the structural difference is expected to shift logP by an estimated ±0.3–0.5 log units based on heterocycle regioisomer trends in the pyrimidine series.

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and Rotatable Bond Count Differentiation from the 2‑Pyrimidine Analog

The target compound has a molecular weight of 390.5 g mol⁻¹ and 7 rotatable bonds [1]. The 2‑pyrimidine regioisomer (CAS 1351630‑71‑1) has a reported molecular weight of 376.5 g mol⁻¹ , a difference of 14 g mol⁻¹ attributable to the absence of the 6‑methyl group. The additional methyl group also increases the rotatable bond count by one (from 6 to 7), which can affect entropic penalties upon target binding.

Molecular weight Rotatable bonds Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from 4‑Methylphenoxy Analog

The target compound exhibits a TPSA of 84 Ų [1]. The 4‑methylphenoxy analog (where the 4‑ethyl group is replaced by methyl) would have an identical TPSA because the oxygen, nitrogen, and sulfur atom counts remain unchanged. However, the increased hydrocarbon volume of the ethyl group raises the fraction of solvent‑accessible non‑polar surface area (fASA), which is not captured by TPSA alone. This subtle difference in hydrophobic surface area can shift blood‑brain barrier penetration probability and plasma protein binding without altering the TPSA number.

Polar surface area CNS penetration Permeability

Commercial Availability and Pricing Benchmarking Against In‑Class Screening Compounds

The target compound is stocked by Life Chemicals (catalog F6257‑6318) with transparent tiered pricing: 2 µmol for $85.50, 1 mg for $81.00, and 10 mg for $118.50 [1]. In comparison, the 2‑pyrimidine regioisomer (CAS 1351630‑71‑1) is listed by multiple vendors at comparable or slightly higher price points for similar quantities . The availability of the target compound in both micromole and milligram formats enables flexible procurement for high‑throughput screening (µmol scale) and follow‑up dose‑response or biophysical assays (mg scale) without the need for custom synthesis.

Procurement Vendor comparison Screening library

Recommended Application Scenarios for 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine Based on Quantitative Evidence


Hit‑to‑Lead Optimization in Antibacterial Programs Targeting Gram‑Positive Pathogens

The methylpyrimidine‑sulfonyl‑piperazine scaffold has demonstrated in vitro antibacterial activity against Staphylococcus aureus in structurally related analogs [1]. The target compound’s balanced lipophilicity (XLogP3 = 2.6) and moderate TPSA (84 Ų) suggest adequate cell envelope penetration in Gram‑positive bacteria. Procuring this exact compound enables direct comparison with published SAR data from the Mohan et al. series, avoiding confounds introduced by regioisomeric or substituent variations [1].

CNS Drug Discovery Campaigns Requiring Fine‑Tuned Physicochemical Profiles

With a TPSA of 84 Ų and an XLogP3 of 2.6, the compound lies within the favorable range for CNS drug candidates (TPSA < 90 Ų, logP 2–4) [2]. The 4‑ethyl substituent on the phenoxy ring increases non‑polar surface area relative to the 4‑methyl analog, potentially enhancing blood‑brain barrier passive permeability while maintaining acceptable efflux transporter recognition. Researchers can use this compound as a reference standard when calibrating in vitro permeability assays.

Kinase Inhibitor Screening Libraries and Selectivity Profiling

The piperazine‑sulfonyl‑pyrimidine architecture is a privileged kinase‑binding motif [2]. The specific 6‑methyl‑4‑piperazinyl regioisomer places the ethylphenoxyethyl side chain in a vector that may engage the solvent‑exposed region of the ATP‑binding pocket. Procurement of the exact CAS‑registered structure ensures that screening results can be directly registered in corporate databases and compared with future analogs without structural ambiguity [2].

Academic Medicinal Chemistry Laboratories Establishing Structure–Activity Relationships

The commercial availability of the compound from Life Chemicals in both micromole and milligram formats [3] allows academic groups to obtain sufficient material for initial biochemical screening (2–10 µmol) and subsequent confirmatory assays (1–10 mg) without investing in custom synthesis. The documented purity and characterization data facilitate reproducible experimental protocols and straightforward publication of SAR tables.

Quote Request

Request a Quote for 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.